2-(Azetidin-3-yl)-4-chloropyridine
CAS No.:
Cat. No.: VC17360285
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2 |
|---|---|
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)-4-chloropyridine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
| Standard InChI Key | RKCIKJQXQGXXQG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NC=CC(=C2)Cl |
Introduction
Chemical Structure and Nomenclature
2-(Azetidin-3-yl)-4-chloropyridine consists of a pyridine ring substituted with a chlorine atom at position 4 and an azetidin-3-yl group at position 2. The azetidine ring, a four-membered secondary amine, introduces steric and electronic effects that influence the compound’s reactivity and interactions. The IUPAC name explicitly defines the substitution pattern, distinguishing it from structurally related compounds such as 4-(azetidin-3-ylmethyl)-2-chloropyridine, which features a methylene bridge between the azetidine and pyridine rings .
Key structural features include:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
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Chlorine substituent: An electron-withdrawing group at position 4, enhancing electrophilic substitution reactivity.
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Azetidine substituent: A strained four-membered ring at position 2, contributing to unique conformational properties.
The molecular formula is C₈H₈ClN₂, with a molecular weight of 167.62 g/mol. While experimental data for this exact compound are sparse, analogous compounds exhibit logP values indicative of moderate lipophilicity, suggesting potential blood-brain barrier permeability .
Synthetic Approaches
The synthesis of azetidine-containing pyridines typically involves multistep strategies, leveraging cyclization and coupling reactions. Although no direct method for 2-(azetidin-3-yl)-4-chloropyridine is documented, the following routes are proposed based on related syntheses:
Nucleophilic Aromatic Substitution
Chloropyridine derivatives can undergo substitution with azetidine precursors. For example, 4-chloro-2-fluoropyridine might react with azetidin-3-ylmetal reagents (e.g., Grignard or organozinc compounds) under catalytic conditions. This approach mirrors methods used to synthesize 4-(azetidin-3-ylmethyl)-2-chloropyridine .
Cycloaddition Reactions
[2+2] cycloaddition, employed in β-lactam synthesis, could be adapted to construct the azetidine ring post-pyridine functionalization. In a study of 2-azetidinone derivatives, Schiff bases reacted with chloroacetyl chloride to form strained rings . Similar conditions might facilitate azetidine formation on pre-functionalized pyridines.
Reductive Amination
Condensation of 4-chloropyridine-2-carbaldehyde with amines, followed by reduction, could yield the target compound. This method aligns with protocols for synthesizing azetidine-containing heterocycles .
Physicochemical Properties
While experimental data for 2-(azetidin-3-yl)-4-chloropyridine are unavailable, inferences can be drawn from structural analogs:
| Property | Value (Analog-Based Estimate) |
|---|---|
| Molecular Weight | 167.62 g/mol |
| LogP (Partition Coeff.) | 1.8–2.3 |
| Solubility | Moderate in polar solvents |
| Melting Point | 120–140°C (estimated) |
The chlorine atom enhances electronegativity, while the azetidine ring’s strain may increase reactivity toward nucleophiles .
Applications and Future Directions
Drug Discovery
The compound’s dual heterocyclic architecture positions it as a candidate for:
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Antibacterial agents: Targeting penicillin-binding proteins.
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Central nervous system drugs: Leveraging lipophilicity for neurotargeted delivery.
Material Science
Azetidine-pyridine hybrids could serve as ligands in catalytic systems or monomers for conductive polymers.
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